molecular formula C13H16O4 B1631460 Ethyl 4-(benzyloxy)-3-oxobutanoate CAS No. 67354-34-1

Ethyl 4-(benzyloxy)-3-oxobutanoate

Cat. No. B1631460
CAS RN: 67354-34-1
M. Wt: 236.26 g/mol
InChI Key: DXUTWLTWGKEWJA-UHFFFAOYSA-N
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Patent
US05387747

Procedure details

80 g of 60% NaH are added in portions to 800 ml of anhydrous THF. The medium is cooled to 10° C. and maintained at this temperature. 500 ml of benzyl alcohol are then introduced dropwise. A solution of 65.8 g of ethyl 4-chloroacetoacetate in 200 ml of benzyl alcohol is then added. The mixture is stirred at room temperature for 20 h. It is neutralized by the slow addition of acetic acid (120 ml) while being cooled with an ice bath. The whole is then poured into a mixture of water and ice and extracted with ether. The organic phase is washed with a solution of sodium bicarbonate, dried over MgSO4 and then concentrated to give an orange oil. The product is purified by two successive distillations to give a yellow oil.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
65.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1COCC1.Cl[CH2:9][C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O)(=O)C.[CH2:22]([OH:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH2:22]([O:29][CH2:9][C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
65.8 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with a solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
DISTILLATION
Type
DISTILLATION
Details
The product is purified by two successive distillations
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.